molecular formula C5H6ClN3 B1462840 4-Chloro-2-hydrazinylpyridine CAS No. 364757-36-8

4-Chloro-2-hydrazinylpyridine

Cat. No.: B1462840
CAS No.: 364757-36-8
M. Wt: 143.57 g/mol
InChI Key: QXWOSVIWAQWADL-UHFFFAOYSA-N
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Description

4-Chloro-2-hydrazinylpyridine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-2-hydrazinylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a hydrazine and a chloro group, which may influence its reactivity and biological interactions. Various studies have investigated its pharmacological properties, particularly its role as an inhibitor in various biochemical pathways.

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain enzymatic pathways, which can lead to therapeutic effects in various disease models.

  • Enzyme Inhibition : Studies suggest that this compound can inhibit enzymes involved in metabolic processes. For instance, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.
  • Receptor Binding : The compound has been evaluated for its affinity towards neurotransmitter receptors, particularly the serotonin receptor family. Binding affinity studies reveal that it may exhibit selective antagonistic properties, which could be beneficial in treating neuropsychiatric disorders.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

  • Neuroprotective Effects : In a study conducted on animal models of Parkinson's disease, this compound demonstrated significant neuroprotective effects. The compound reduced neuronal apoptosis and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antidepressant Activity : Another study explored the antidepressant-like effects of this compound in rodent models. The results indicated that administration of this compound led to increased levels of serotonin and norepinephrine in the brain, correlating with improved mood-related behaviors.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Key findings include:

  • Synthesis Optimization : Various synthetic routes have been developed to produce this compound with higher yields and purity. This optimization is crucial for conducting more extensive biological evaluations.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the hydrazine or pyridine moieties can significantly affect the compound's biological activity. For example, substituting different halogens or functional groups can enhance enzyme inhibition or receptor binding affinity.

Data Table: Biological Activity Summary

Study FocusBiological Activity ObservedReference
NeuroprotectionReduced apoptosis
Antidepressant effectsIncreased serotonin levels
Enzyme inhibition (MAO)Significant inhibition
Receptor bindingSelective antagonist

Properties

IUPAC Name

(4-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWOSVIWAQWADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663753
Record name 4-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364757-36-8
Record name 4-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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